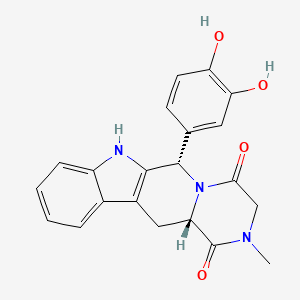
Desmethylene ent-Tadalafil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethylene ent-Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type-5 (PDE5) inhibitorThis compound is characterized by the absence of a methylene group in its structure, which differentiates it from its parent compound, Tadalafil .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene ent-Tadalafil involves several steps, starting from readily available raw materials. One common method involves the esterification of D-tryptophan with methanol under the catalysis of sulfuric acid to produce D-tryptophan methyl ester. This intermediate is then reacted with piperonal via a Pictet-Spengler reaction to form a key intermediate. Subsequent reactions, including amidation with chloroacetyl chloride and cyclization with methylamine, yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency reactors and purification techniques to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .
化学反应分析
Types of Reactions
Desmethylene ent-Tadalafil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications and improved efficacy compared to the parent compound .
科学研究应用
Desmethylene ent-Tadalafil has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods and the study of its chemical properties.
Biology: The compound is studied for its effects on various biological systems, including its potential as a PDE5 inhibitor and its interactions with other biological molecules.
Medicine: this compound is investigated for its potential therapeutic applications in treating erectile dysfunction, pulmonary arterial hypertension, and other related conditions.
作用机制
Desmethylene ent-Tadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase type-5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets of this compound include PDE5, which is predominantly found in the corpus cavernosum of the penis and vascular smooth muscle cells .
相似化合物的比较
Similar Compounds
Tadalafil: The parent compound, known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Sildenafil: Another PDE5 inhibitor with similar applications but different pharmacokinetic properties.
Vardenafil: A PDE5 inhibitor with a shorter duration of action compared to Tadalafil and Desmethylene ent-Tadalafil.
Uniqueness
This compound is unique due to the absence of a methylene group, which alters its pharmacokinetic and pharmacodynamic properties. This structural difference may result in variations in its efficacy, duration of action, and side effect profile compared to other PDE5 inhibitors .
属性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
(2S,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m0/s1 |
InChI 键 |
HZSPPSAESSMSNY-YWZLYKJASA-N |
手性 SMILES |
CN1CC(=O)N2[C@H](C1=O)CC3=C([C@@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
规范 SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


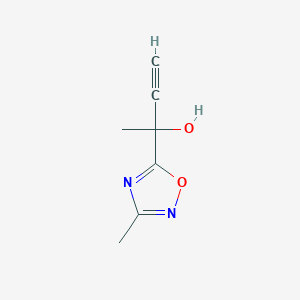
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
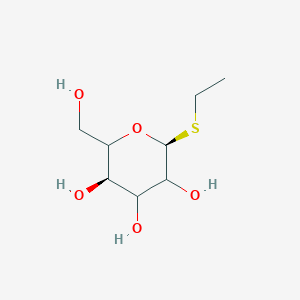
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
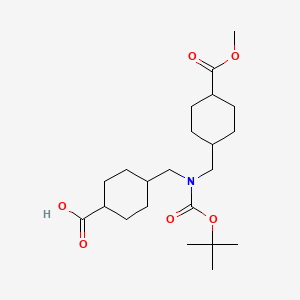
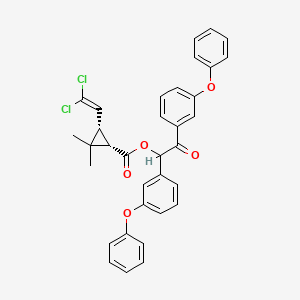
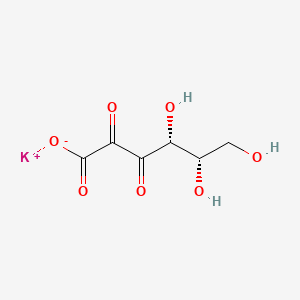
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
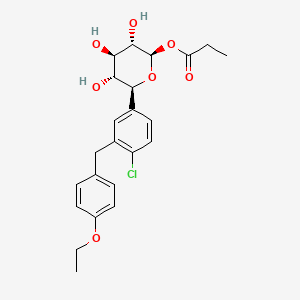
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
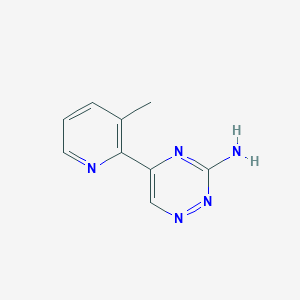
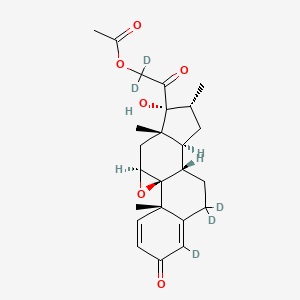
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
